molecular formula C9H14BrN3 B173213 2-n-(4-Aminobutyl)-amino-5-bromopyridine CAS No. 199522-78-6

2-n-(4-Aminobutyl)-amino-5-bromopyridine

Cat. No.: B173213
CAS No.: 199522-78-6
M. Wt: 244.13 g/mol
InChI Key: VKFSFYVDNIXBMQ-UHFFFAOYSA-N
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Description

2-n-(4-Aminobutyl)-amino-5-bromopyridine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a pyridine ring substituted with a bromine atom and an amino group attached to a butyl chain. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-n-(4-Aminobutyl)-amino-5-bromopyridine typically involves the reaction of 5-bromopyridine with 4-aminobutylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal reaction rates. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, improving efficiency and reducing production costs. The reaction conditions are carefully monitored and controlled to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-n-(4-Aminobutyl)-amino-5-bromopyridine undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of 2-n-(4-Aminobutyl)-amino-pyridine.

    Substitution: Formation of various substituted pyridines depending on the substituent introduced.

Scientific Research Applications

2-n-(4-Aminobutyl)-amino-5-bromopyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-n-(4-Aminobutyl)-amino-5-bromopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-n-(4-Aminobutyl)-amino-5-bromopyridine can be compared with other similar compounds, such as:

    2-n-(4-Aminobutyl)-amino-5-chloropyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    2-n-(4-Aminobutyl)-amino-5-fluoropyridine: Contains a fluorine atom, which can significantly alter its chemical properties and biological activity.

    2-n-(4-Aminobutyl)-amino-5-iodopyridine:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-(5-bromopyridin-2-yl)butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3/c10-8-3-4-9(13-7-8)12-6-2-1-5-11/h3-4,7H,1-2,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFSFYVDNIXBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443794
Record name 2-n-(4-aminobutyl)-amino-5-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199522-78-6
Record name 2-n-(4-aminobutyl)-amino-5-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 199522-78-6
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